Superior Proteinase K Inhibition Potency: MeOSuc-AAPF-CMK vs. MeOSuc-AAPV-CMK IC50 Comparison
MeOSuc-AAPF-CMK demonstrates substantially greater inhibitory potency against proteinase K than its closest structural analogue MeOSuc-AAPV-CMK [1]. The P1 phenylalanine substitution in MeOSuc-AAPF-CMK enables optimal occupancy of the S1 substrate-binding pocket of proteinase K, whereas the valine-containing MeOSuc-AAPV-CMK exhibits markedly reduced affinity .
| Evidence Dimension | Proteinase K inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.2 nM (MeOSuc-AAPF-CMK) |
| Comparator Or Baseline | IC50 = 720 nM (MeOSuc-AAPV-CMK) |
| Quantified Difference | ~88-fold greater potency |
| Conditions | Enzymatic assay with proteinase K; substrate hydrolysis measured spectrophotometrically |
Why This Matters
This ~88-fold potency differential means MeOSuc-AAPF-CMK achieves complete proteinase K inactivation at concentrations where MeOSuc-AAPV-CMK provides negligible protection, directly impacting experimental reliability in nucleic acid preparation workflows.
- [1] Kore AR, et al. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor. Bioorg Med Chem Lett. 2009;19(5):1296-1300. View Source
